molecular formula C14H18N2O6 B3266130 Z-Ala-ser-OH CAS No. 41864-10-2

Z-Ala-ser-OH

Cat. No.: B3266130
CAS No.: 41864-10-2
M. Wt: 310.3 g/mol
InChI Key: OKWGNUOGLNFNEB-ONGXEEELSA-N
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Description

Z-Ala-ser-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-serine, is a dipeptide composed of the amino acids alanine and serine. This compound is often used in peptide synthesis and research due to its stability and reactivity. The presence of the benzyloxycarbonyl (Z) protecting group on the amino terminus enhances its utility in various synthetic applications.

Mechanism of Action

Target of Action

Z-Ala-ser-OH, also known as Z-Ala Prolinal, primarily targets the Prolyl endopeptidase Pep in Myxococcus xanthus . This enzyme plays a crucial role in the breakdown of proline-containing peptides, thus influencing various physiological processes.

Mode of Action

It is known that it interacts with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the breakdown of proline-containing peptides, thereby affecting various physiological processes.

Biochemical Pathways

This compound is likely to affect the biochemical pathways involving proline-containing peptides. The inhibition of Prolyl endopeptidase Pep could disrupt these pathways, leading to downstream effects on various physiological processes . .

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. Given its potential inhibitory effect on Prolyl endopeptidase Pep, it may influence the metabolism of proline-containing peptides, which could have various physiological implications .

Biochemical Analysis

Biochemical Properties

Z-Ala-ser-OH interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC), which are crucial for theanine biosynthesis . These enzymes catalyze the decarboxylation of alanine and serine, respectively . The nature of these interactions involves the conversion of alanine and serine into other compounds, contributing to various biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as AlaDC and SDC. These enzymes catalyze the decarboxylation of alanine and serine, respectively . This process involves binding interactions with these enzymes, potentially leading to enzyme activation or inhibition, and changes in gene expression.

Metabolic Pathways

This compound is involved in the biosynthesis of theanine, a process that involves several metabolic pathways These pathways involve various enzymes and cofactors, and this compound may influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-ser-OH typically involves the protection of the amino and carboxyl groups of the constituent amino acids, followed by coupling to form the dipeptide. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Ala-ser-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Alanine and serine.

    Oxidation: Ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

Z-Ala-ser-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Employed in the study of enzyme-substrate interactions, particularly with serine proteases.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ala-ser-OH is unique due to the presence of both alanine and serine, which provides distinct chemical properties and reactivity. The serine hydroxyl group offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGNUOGLNFNEB-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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